molecular formula C31H36FN3O4S B12463718 C31H36FN3O4S

C31H36FN3O4S

Cat. No.: B12463718
M. Wt: 565.7 g/mol
InChI Key: LHAPOGAFBLSJJQ-UHFFFAOYSA-N
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Description

The compound with the molecular formula C31H36FN3O4S lumateperone tosylate . It is a second-generation antipsychotic used primarily for the treatment of schizophrenia. Lumateperone tosylate is unique due to its interaction with multiple neurotransmitter systems, including dopamine, serotonin, and glutamate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lumateperone tosylate involves multiple steps, starting from the appropriate precursorsThe final step involves the tosylation of the intermediate compound to yield lumateperone tosylate .

Industrial Production Methods

Industrial production of lumateperone tosylate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Lumateperone tosylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoxaline derivatives, while substitution reactions can yield various substituted lumateperone analogs .

Scientific Research Applications

Lumateperone tosylate has a wide range of scientific research applications:

Mechanism of Action

Lumateperone tosylate exerts its effects through a unique mechanism involving multiple neurotransmitter systems. It acts as an antagonist at serotonin 5-HT2A receptors, a partial agonist at presynaptic dopamine D2 receptors, and an antagonist at postsynaptic dopamine D2 receptors. Additionally, it inhibits the serotonin transporter (SERT), which contributes to its antipsychotic effects. These interactions help modulate the balance of neurotransmitters in the brain, alleviating symptoms of schizophrenia and other psychiatric disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lumateperone tosylate is unique due to its highly selective nature for dopamine D2 receptors in specific brain regions, which reduces the risk of adverse effects commonly associated with other antipsychotics. Its concurrent modulation of serotonin, dopamine, and glutamate systems makes it a promising candidate for treating a range of psychiatric disorders .

Properties

Molecular Formula

C31H36FN3O4S

Molecular Weight

565.7 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-(4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl)butan-1-one;4-methylbenzenesulfonic acid

InChI

InChI=1S/C24H28FN3O.C7H8O3S/c1-26-14-15-28-21-11-13-27(16-20(21)19-4-2-5-22(26)24(19)28)12-3-6-23(29)17-7-9-18(25)10-8-17;1-6-2-4-7(5-3-6)11(8,9)10/h2,4-5,7-10,20-21H,3,6,11-16H2,1H3;2-5H,1H3,(H,8,9,10)

InChI Key

LHAPOGAFBLSJJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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